3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonylphenyl group and a pyrazolylpyridinylmethyl group. Its applications span across chemistry, biology, medicine, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Synthesis of the Pyrazolylpyridinyl Intermediate: This involves the reaction of 1-methyl-1H-pyrazole with 3-bromopyridine under basic conditions to form the pyrazolylpyridinyl intermediate.
Coupling Reaction: The final step involves coupling the methanesulfonylphenyl intermediate with the pyrazolylpyridinyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester
- 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(9-10-23-24)17-11-16(12-21-14-17)13-22-20(25)8-5-15-3-6-18(7-4-15)28(2,26)27/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDESWXWPXUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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